2-Octyl-2-azaspiro[5.5]undecane
Description
2-Octyl-2-azaspiro[5.5]undecane is a nitrogen-containing spirocyclic compound featuring a unique bicyclic framework where two six-membered rings share a single sp³-hybridized nitrogen atom. The "azaspiro" designation indicates the presence of a nitrogen atom (aza) within the spiro junction.
Properties
CAS No. |
105599-60-8 |
|---|---|
Molecular Formula |
C18H35N |
Molecular Weight |
265.5 g/mol |
IUPAC Name |
2-octyl-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C18H35N/c1-2-3-4-5-6-10-15-19-16-11-14-18(17-19)12-8-7-9-13-18/h2-17H2,1H3 |
InChI Key |
MPHGTDQHXZAPFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1CCCC2(C1)CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling and Deprotection
Reaction Overview
The U.S. Patent Application 20230303534 outlines a two-step synthesis leveraging palladium-catalyzed cross-coupling followed by deprotection. The process begins with a compound of formula (I)-a reacting with (I)-b under palladium catalysis (e.g., [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium) in the presence of a base (e.g., triethylamine). The second step involves removing the protecting group (PG) to yield the final product.
Key Conditions:
- Step 1 : Conducted in tetrahydrofuran (THF) or 1,4-dioxane at 50–100°C.
- Step 2 : Deprotection using hydrochloric acid in dioxane at 30–20°C.
Advantages:
Intermediate Synthesis
The patent details intermediates such as (E)-N-(3-(dimethylamino)-2-(4-nitrophenyl)allylidene)-N-methylmethanaminium tetrafluoroborate (A-11), synthesized via Vilsmeier-Haack formylation of 2-(4-nitrophenyl)acetic acid using phosphoryl chloride (POCl$$3$$) and dimethylformamide (DMF). Ice-water quenching and sodium tetrafluoroborate (NaBF$$4$$) precipitation yield a yellow solid with 91.2% efficiency.
Spirocyclization via Reductive Amination
Chinese Patent CN101255159A Methodology
This approach constructs the spiro[5.5]undecane core through a four-step sequence:
- Spirocyclization : N-Benzyl piperidine-4-ketone reacts with ethyl cyanoacetate in cholamine solution to form dicyanocarbodiimide intermediates.
- Hydrolytic Decarboxylation : Acidic hydrolysis (pH 6, 110°C) removes cyano groups, yielding carbodiimide.
- Reduction : Lithium aluminum hydride (LiAlH$$_4$$) in THF reduces carbodiimide to diamine.
- Deprotection : Benzyl groups are removed via hydrogenolysis or acid treatment.
Optimization Insights:
Mannich Base Functionalization for Analog Synthesis
PMC Study on Indolyl Azaspiroketals
Although targeting anti-mycobacterial agents, this study provides a template for 2-azaspiro[5.5]undecane derivatives. Key steps include:
- Reductive Amination : Indole-3-carbaldehyde reacts with 1,5-dioxa-9-azaspiro[5.5]undecane in the presence of sodium triacetoxyborohydride (NaBH(OAc)$$_3$$).
- Alkylation : n-Octyl chains are introduced via nucleophilic substitution with 1-bromooctane and sodium hydride (NaH).
Relevance to Target Compound:
Critical Comparison of Synthetic Routes
Reaction Efficiency and Practicality
Industrial Applicability
The palladium-catalyzed route is superior for large-scale synthesis due to shorter reaction times and higher yields. In contrast, the spirocyclization method’s multi-step nature and LiAlH$$_4$$ usage pose safety and cost challenges.
Chemical Reactions Analysis
Types of Reactions
2-Octyl-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as nitroxyl radicals.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Nitroxyl radicals, such as 4-amino-2,2,7-trimethyl-10-isopropyl-1-azaspiro[5.5]undecane N-oxyl.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Common solvents include toluene, dichloromethane, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce amino alcohols .
Scientific Research Applications
2-Octyl-2-azaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Octyl-2-azaspiro[5.5]undecane involves its interaction with molecular targets through its unique spiro structure. The nitrogen atom in the spiro ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
Key Observations :
- Heteroatom Influence : Nitrogen incorporation (azaspiro) enhances hydrogen-bonding capacity and bioactivity compared to oxygen-dominated analogs (e.g., dioxaspiro derivatives) .
- Substituent Effects : Long alkyl chains (e.g., octyl or hexyl) increase hydrophobicity, while polar groups (e.g., CF₃ or ethoxycarbonyl) modulate electronic and steric properties .
Stereochemical and Conformational Analysis
- Axial Chirality : Semiflexible 1,5-dioxaspiro[5.5]undecane derivatives exhibit helical chirality due to substituent arrangement at C3 and C9 .
- Enantiomerism: Racemic 1,7-dioxaspiro[5.5]undecane analogs show bioactivity variations in EAD (electroantennographic detection) assays, with stereochemistry influencing pheromone-like activity .
- Conformational Energy : Substituents at equatorial positions (e.g., in 3,3,9,9-tetrasubstituted derivatives) stabilize low-energy conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
